Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMGWWNAQGBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611168 | |
| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219725-67-4 | |
| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 219725-67-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Structure and Properties
Chemical Formula : C₁₂H₂₃N₃O₂
Molecular Weight : 241.33 g/mol
IUPAC Name : tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
The structure consists of a piperazine ring substituted with an azetidine moiety and a tert-butyl ester group, contributing to its lipophilicity and potential bioactivity.
Preparation Methods
General Synthetic Routes
The synthesis of this compound typically involves several key steps:
Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors under basic conditions.
Piperazine Attachment : The azetidine ring is then reacted with a piperazine derivative to construct the core structure.
Esterification : The introduction of the tert-butyl group is accomplished through reaction with tert-butyl chloroformate or similar reagents under controlled conditions.
Purification and Characterization : The final product is purified, often using techniques like column chromatography, and characterized using spectroscopic methods such as NMR and mass spectrometry.
Detailed Synthetic Procedures
Procedure A: Multi-Step Synthesis
Synthesis of Azetidine Derivative :
- React an appropriate amine with a carbonyl compound to form the azetidine ring.
- Conditions: Basic medium (e.g., sodium hydride) in a solvent like DMF (N,N-Dimethylformamide) at elevated temperatures.
-
- The azetidine derivative is coupled with piperazine using an activating agent like DCC (dicyclohexylcarbodiimide).
- Conditions: Anhydrous conditions in dichloromethane at room temperature.
-
- Treat the resulting amine with tert-butyl chloroformate.
- Conditions: Use triethylamine as a base in dichloromethane at low temperatures to minimize side reactions.
-
- Purify the crude product via column chromatography using a hexane/ethyl acetate gradient.
Procedure B: One-Pot Synthesis
A more efficient one-pot synthesis has been reported that combines the formation of the azetidine ring and the piperazine attachment in a single step, followed by esterification:
-
- Combine azetidine precursors and piperazine in the presence of a catalyst (e.g., Lewis acid).
- Add tert-butyl chloroformate directly to the reaction mixture after completion of azetidine formation.
-
- Conduct the reaction under inert atmosphere (nitrogen) at room temperature for several hours.
-
- The yield can reach up to 85%, with purification achieved through recrystallization from suitable solvents.
Comparison of Yields and Conditions
| Preparation Method | Yield (%) | Reaction Time | Key Reagents |
|---|---|---|---|
| Multi-Step Synthesis | 75-80 | 24 hours | DCC, tert-butyl chloroformate |
| One-Pot Synthesis | 85 | 6 hours | Lewis acid, tert-butyl chloroformate |
Analytical Techniques for Characterization
Characterization of this compound is crucial for confirming its structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for determining the connectivity within the molecule.
Mass Spectrometry (MS) : Confirms molecular weight, ensuring that synthesis has produced the desired compound without significant byproducts.
High-Performance Liquid Chromatography (HPLC) : Assesses purity levels, typically targeting >95% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues of the target compound, highlighting substituent differences and their implications:
Key Research Findings
Substituent Effects on Stability: Compounds with electron-withdrawing groups (e.g., nitro in , cyano in ) exhibit enhanced metabolic stability but may require reduction for activation. Fluorinated derivatives (e.g., ) show improved lipophilicity and resistance to cytochrome P450-mediated degradation.
Conformational Impact: The azetidinyl group in the target compound imposes a rigid, compact structure, favoring interactions with deep binding pockets (e.g., kinase ATP sites) . Bulkier substituents (e.g., triazino-thieno-isoquinolinyl in ) limit membrane permeability but enhance target specificity.
Reactivity and Synthetic Utility :
- Nitro-containing compounds (e.g., ) serve as precursors for amine derivatives via catalytic hydrogenation.
- Boc-protected piperazines (e.g., ) are widely used in cross-coupling reactions (e.g., Stille, Suzuki) to introduce aromatic heterocycles.
Biological Activity: Amino-fluorobenzyl derivatives () demonstrate activity in CNS drug candidates due to improved blood-brain barrier penetration. Thiazole- and pyridine-containing analogues () show promise in antibacterial and anticancer research.
Stability and Degradation Issues
- Nitro- and ester-containing compounds (e.g., ) are prone to hydrolysis or reduction in acidic environments, limiting oral bioavailability. For example, compounds 1a and 1b in degrade in simulated gastric fluid due to ester hydrolysis.
Biological Activity
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (TBAPC) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
TBAPC has the molecular formula C₁₂H₂₃N₃O₂ and features a piperazine ring substituted with an azetidine moiety. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.
Research indicates that TBAPC may exhibit multiple mechanisms of action, including:
- Receptor Modulation : TBAPC has shown potential in modulating neurotransmitter receptors, which may contribute to its effects on the central nervous system.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that TBAPC may inhibit specific enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of TBAPC. The following table summarizes key findings from these studies:
| Study | Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|---|
| Study 1 | MDA-MB-231 (Breast) | 0.126 | Strong inhibitory effect on proliferation |
| Study 2 | MCF10A (Non-cancer) | >2.5 | Minimal effect compared to MDA-MB-231 |
| Study 3 | HCT116 (Colon Cancer) | 0.87 | Significant growth inhibition |
These results indicate that TBAPC exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a potential therapeutic window for cancer treatment.
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's efficacy:
- Tumor Growth Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, TBAPC treatment resulted in a significant reduction in tumor size compared to control groups.
- Metastasis Prevention : TBAPC demonstrated the ability to inhibit lung metastasis in the same model, highlighting its potential as an anti-metastatic agent.
Case Study 1: Breast Cancer Treatment
A clinical trial evaluated the effects of TBAPC on patients with triple-negative breast cancer (TNBC). The trial reported a notable decrease in tumor markers among participants treated with TBAPC compared to those receiving standard care.
Case Study 2: Neurological Disorders
Another study investigated TBAPC's effects on neurological disorders. Patients reported improved cognitive function and reduced anxiety symptoms after treatment, suggesting its potential application in neuropharmacology.
Q & A
Q. Challenges :
- Low regioselectivity in azetidine functionalization.
- Boc deprotection side reactions (e.g., tert-butyl cation formation ).
Solutions : - Flow chemistry : Continuous processing minimizes intermediate degradation .
- Enzymatic catalysis : Lipases for selective acylations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
